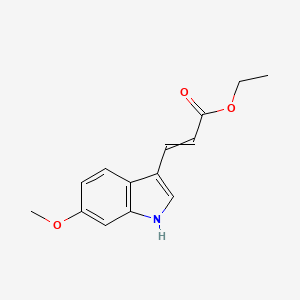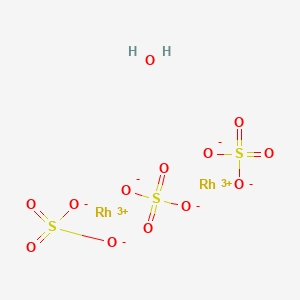
3-Amino-4-chloro-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-chloro-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C7H5ClINO2, and it is often used in various chemical reactions due to its unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-5-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a chlorinated benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as iodination, chlorination, and amination, followed by purification through crystallization or distillation. The use of catalysts and controlled reaction environments helps in achieving efficient production.
化学反応の分析
Types of Reactions
3-Amino-4-chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzoic acids.
科学的研究の応用
3-Amino-4-chloro-5-iodobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-4-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amino group allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
3-Amino-4-chlorobenzoic acid: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.
4-Amino-3-iodobenzoic acid: Similar structure but with different positioning of the amino and chloro groups, affecting its reactivity and applications.
2-Amino-4-chloro-5-iodobenzoic acid: Another isomer with different positioning of the functional groups, leading to variations in chemical behavior.
Uniqueness
3-Amino-4-chloro-5-iodobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and scientific research.
特性
分子式 |
C7H5ClINO2 |
|---|---|
分子量 |
297.48 g/mol |
IUPAC名 |
3-amino-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12) |
InChIキー |
FPOJUYKSDLALNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)Cl)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)


![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)

